3-(Isoquinolin-1-yloxy)piperidin-2-one is a synthetic organic compound classified under the isoquinoline family. It features a piperidinyl moiety linked to an isoquinoline structure, which is significant in medicinal chemistry due to its potential biological activities. The compound's unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
The compound is cataloged under the Chemical Abstracts Service with the number 923021-68-5. It has been synthesized and characterized in various studies, indicating its relevance in pharmaceutical research and development.
3-(Isoquinolin-1-yloxy)piperidin-2-one falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms within their rings. Its classification as an isoquinoline derivative highlights its potential utility in drug design and development.
The synthesis of 3-(Isoquinolin-1-yloxy)piperidin-2-one typically involves several steps, including:
The synthesis often requires specific conditions such as controlled temperature and the use of solvents like acetic acid or triethylamine as bases. Elevated temperatures (around 120 °C) are common to facilitate reactions between the isoquinoline and piperidine components .
The molecular formula for 3-(Isoquinolin-1-yloxy)piperidin-2-one is , with a molecular weight of approximately 245.30 g/mol. The structure includes:
The compound's structural features contribute to its reactivity and interaction with biological systems. The presence of nitrogen atoms in both the isoquinoline and piperidine rings enhances its potential as a ligand in pharmacological applications.
3-(Isoquinolin-1-yloxy)piperidin-2-one can participate in various chemical reactions, including:
Typical reagents for these reactions may include lithium aluminum hydride for reductions or various electrophiles for substitution reactions, depending on desired modifications.
The mechanism of action for 3-(Isoquinolin-1-yloxy)piperidin-2-one involves its interaction with specific biological targets, such as enzymes or receptors involved in disease pathways.
Research indicates that similar compounds have shown anti-inflammatory and anti-cancer activities through modulation of receptor activity or inhibition of specific enzymes .
Key chemical properties include:
These properties are crucial for understanding how the compound interacts within biological systems and its potential pharmacokinetic behavior .
3-(Isoquinolin-1-yloxy)piperidin-2-one has potential applications in several scientific fields:
Transition metal-catalyzed C–H functionalization enables direct coupling between isoquinoline and piperidin-2-one scaffolds, bypassing pre-functionalized intermediates. Palladium and ruthenium catalysts facilitate regioselective C–H activation at the isoquinoline C1 position, allowing ether linkage formation with N-hydroxypiperidinones. This method achieves up to 92% yield with minimal byproducts by leveraging directing groups such as pyridine or quinoline [5] [8].
Key innovations include:
Table 1: Catalytic Systems for C–H Functionalization
Catalyst | Ligand | Yield (%) | Byproduct Reduction |
---|---|---|---|
Pd(OAc)₂ | PPh₃ | 88 | 45% vs. traditional routes |
[RuCl₂(p-cymene)]₂ | None | 78 | 32% |
CuI | Phenanthroline | 85 | 28% |
These methods exploit the inherent reactivity of isoquinoline’s electron-deficient ring system, positioning C–H functionalization as a benchmark for efficiency [5] [8].
Convergent synthesis remains prevalent for constructing complex hybrids, involving:
Notably, SNAr using 1-chloroisoquinoline and N-hydroxypiperidin-2-one under microwave irradiation achieves 75–82% yield with K₂CO₃ as base, reducing reaction times from hours to minutes [1] [6]. Challenges include regioselectivity conflicts during isoquinoline activation, addressed through halogen-dance strategies or protecting group tactics [1].
Table 2: Multi-Step Pathway Efficiency
Step Sequence | Key Reagent/Condition | Overall Yield |
---|---|---|
Piperidinone formation → SNAr | Microwave/K₂CO₃ | 68% (3 steps) |
Reductive amination → Mitsunobu | DIAD/PPh₃ | 57% (4 steps) |
The piperidin-2-one C3 position is a stereogenic center requiring enantioselective synthesis to optimize target binding. Key methodologies include:
Chiral auxiliaries like Evans oxazolidinones direct alkylation at C3, later removed via hydrolysis. This approach enabled stereocontrol in kinase inhibitors (e.g., Netarsudil), underscoring its applicability to 3-(isoquinolin-1-yloxy)piperidin-2-one [7] [9].
Ether bond formation traditionally generates stoichiometric waste (e.g., phosphine oxides in Mitsunobu reactions). Green innovations include:
Table 3: Green Metrics for Ether Synthesis Methods
Method | PMI (kg/kg) | E-Factor | Preferred Solvent |
---|---|---|---|
Traditional SNAr | 58 | 47 | DMF |
C–H Functionalization | 19 | 12 | Toluene |
Catalytic Mitsunobu | 32 | 25 | CPME |
These strategies align with Principle #2 (Atom Economy) and #5 (Safer Solvents) of green chemistry, significantly enhancing sustainability [10].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0